Technical Guide: Synthesis and Characterization of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol
Technical Guide: Synthesis and Characterization of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis and characterization of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a robust and well-established synthetic route involving a Suzuki-Miyaura coupling followed by a selective reduction. Detailed experimental protocols for each step are provided, along with proposed methods for the comprehensive characterization of the final product and its intermediate. All quantitative data, including reagent quantities and expected spectroscopic characteristics, are summarized in structured tables for clarity. Additionally, a logical workflow of the synthesis is presented using a Graphviz diagram. This guide serves as a valuable resource for researchers aiming to synthesize and study this compound and its analogs.
Introduction
Pyrazole-containing compounds are a significant class of heterocyclic molecules that are widely recognized for their diverse pharmacological activities. The pyrazole moiety serves as a key structural motif in numerous approved drugs and clinical candidates, exhibiting properties such as anti-inflammatory, analgesic, anticancer, and antimicrobial activities. The substitution pattern on the pyrazole ring and its appended phenyl group can significantly influence the biological profile of the molecule. (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol represents a versatile building block for the synthesis of more complex molecules, where the hydroxymethyl group can be further functionalized. This guide details a reliable two-step synthetic pathway to access this compound, starting from commercially available precursors.
Synthetic Pathway Overview
The proposed synthesis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is a two-step process:
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Step 1: Suzuki-Miyaura Coupling: The synthesis of the key intermediate, 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde, is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromobenzaldehyde and 1-methyl-1H-pyrazole-5-boronic acid or its pinacol ester.
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Step 2: Reduction of the Aldehyde: The subsequent reduction of the aldehyde functional group in 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde using a mild and selective reducing agent, such as sodium borohydride, yields the target primary alcohol, (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde
This procedure is based on a general Suzuki-Miyaura coupling protocol.
Reaction Scheme:
Procedure:
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To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), 1-methyl-1H-pyrazole-5-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
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The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
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Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
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To this suspension, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
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The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 12-24 hours.
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Reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature.
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The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |
| 4-Bromobenzaldehyde | 185.02 | 1 | 1.0 |
| 1-Methyl-1H-pyrazole-5-boronic acid | 125.92 | 1.2 | 1.2 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2 | 2.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |
Table 1: Reagents for the synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde.
Step 2: Synthesis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol
This procedure details the reduction of the aldehyde to a primary alcohol using sodium borohydride.[1][2][3][4]
Reaction Scheme:
Procedure:
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Dissolve 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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The solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary to give (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |
| 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | 186.21 | 1 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | 1.5 |
Table 2: Reagents for the synthesis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol.
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity. The following are the expected characterization data.
4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde (Intermediate)
| Property | Expected Value |
| Physical State | Off-white to yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃) | δ 10.0 (s, 1H, CHO), 7.9-7.5 (m, 5H, Ar-H and pyrazole-H), 6.4 (d, 1H, pyrazole-H), 3.8 (s, 3H, N-CH₃) ppm |
| ¹³C NMR (CDCl₃) | δ 192 (CHO), 145, 140, 136, 130, 129, 128, 107 (Ar-C and pyrazole-C), 37 (N-CH₃) ppm |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₁₁H₁₀N₂O: 187.08; found: to be determined. |
| IR (KBr) | ν ~1690 cm⁻¹ (C=O stretching of aldehyde), ~2820 and 2720 cm⁻¹ (C-H stretching of aldehyde), ~1600 cm⁻¹ (C=C aromatic stretching) |
Table 3: Proposed characterization data for the intermediate aldehyde.
(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol (Final Product)
| Property | Expected Value |
| Physical State | White solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃) | δ 7.5-7.3 (m, 5H, Ar-H and pyrazole-H), 6.3 (d, 1H, pyrazole-H), 4.7 (s, 2H, CH₂OH), 3.8 (s, 3H, N-CH₃), 2.0 (br s, 1H, OH) ppm |
| ¹³C NMR (CDCl₃) | δ 143, 141, 140, 129, 128, 127, 106 (Ar-C and pyrazole-C), 65 (CH₂OH), 37 (N-CH₃) ppm |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₁₁H₁₂N₂O: 189.10; found: to be determined. |
| IR (KBr) | ν ~3300 cm⁻¹ (broad, O-H stretching), ~1600 cm⁻¹ (C=C aromatic stretching), ~1050 cm⁻¹ (C-O stretching) |
Table 4: Proposed characterization data for the final product.
Safety Precautions
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Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
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Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
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Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It should be handled with care, away from sources of ignition.
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All reactions should be performed in a fume hood.
Conclusion
This technical guide provides a detailed, albeit proposed, pathway for the synthesis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol. The two-step approach, involving a Suzuki-Miyaura coupling and a subsequent reduction, utilizes well-established and reliable chemical transformations. The provided experimental protocols and characterization guidelines offer a solid foundation for researchers to successfully synthesize and verify this valuable chemical entity for applications in drug discovery and materials science.
